1,1-Dichloro-1-fluorobutane
Description
The study of organohalogen compounds, a class of molecules where one or more hydrogen atoms in a hydrocarbon are replaced by halogens, is a significant field in organic chemistry. These compounds serve as crucial intermediates in synthesis, solvents, and possess a wide range of applications. ilo.orgwikipedia.org Within this large family, 1,1-Dichloro-1-fluorobutane represents a specific polyhalogenated alkane whose academic interest lies in its synthesis and potential properties as derived from its structure.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-1-fluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZUPRNUSGSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 1,1 Dichloro 1 Fluorobutane
Targeted Halogenation of Butane (B89635) Precursors
The most direct conceptual approach to 1,1-dichloro-1-fluorobutane involves the specific halogenation of butane or its derivatives. This requires methods that can selectively introduce fluorine and chlorine atoms at the terminal position.
A primary route for the synthesis of fluorinated alkanes involves the reaction of a chlorinated precursor with hydrogen fluoride (B91410) (HF). In the case of this compound, a logical precursor is 1,1-dichlorobutane (B1605458). nih.gov The process involves the exchange of a chlorine atom for a fluorine atom.
The general reaction can be represented as: CH₃CH₂CH₂CHCl₂ + HF → CH₃CH₂CH₂CClFCl + HCl
This type of reaction is a form of nucleophilic substitution where the fluoride ion from HF replaces a chloride ion. Such hydrofluorination processes are common in the industrial synthesis of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). For instance, a patented process describes the hydrofluorination of chloro(fluoro)butanes in the gas phase over a chromium-based catalyst to produce fluorinated butanes. google.com Similarly, the synthesis of related compounds like 1-chloro-1-fluoroethane (B11141) is achieved by reacting vinyl chloride with hydrogen fluoride in an organic solvent. google.com These established processes underscore the viability of using dichlorobutane precursors for the synthesis of this compound.
Catalysts are crucial for controlling the selectivity and efficiency of halogenation reactions. In the context of hydrofluorination, Lewis acid catalysts are frequently employed to facilitate the C-Cl bond cleavage and subsequent C-F bond formation. Antimony pentachloride (SbCl₅) is a well-known catalyst for such transformations, used, for example, in the production of 1,1-dichloro-2,2,2-trifluoroethane (R123) from related chlorofluoroethanes. google.com The catalyst polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by fluoride.
Transition metal catalysts have also been explored for achieving regioselective halogenation. acs.orgbeilstein-journals.org While many applications focus on aromatic or heterocyclic systems, the principles can be extended to alkanes. For example, copper and rhodium-based catalysts can direct halogenation to specific C-H bonds. acs.orgbeilstein-journals.org In the halogenation of alkanes like methane, acidic catalysts such as sulfated zirconia and zeolites have demonstrated high selectivity for monohalogenated products. mdpi.com For the specific conversion of 1,1-dichlorobutane to this compound, a catalyst would be essential to promote the single halogen exchange without leading to further fluorination or undesired side reactions.
| Catalyst Type | Example(s) | Role in Halogenation | Relevant Findings |
| Lewis Acids | Antimony Pentachloride (SbCl₅), Aluminum Trichloride (AlCl₃) | Activates C-Cl bonds for nucleophilic attack by fluoride; promotes halogen exchange. | Used in the synthesis of HCFCs by reacting chloro-alkanes with HF. google.com AlCl₃ can mediate the conversion of trifluoro groups to dichloroalkenyl groups. nih.gov |
| Transition Metals | Rhodium (Rh), Copper (Cu) Complexes | Directs halogenation to specific C-H or C-X bonds through catalytic cycles. | Enables highly regioselective halogenation of complex organic molecules. acs.orgbeilstein-journals.org |
| Solid Acids | Zeolites, Sulfated Zirconia | Provides an acidic surface that can facilitate halogenation reactions, showing high selectivity in some cases. | Effective in the selective bromination and chlorination of methane. mdpi.com |
Scalable Preparation Techniques and Process Optimization in Research Contexts
Transitioning a synthetic route from a laboratory-scale experiment to a scalable process requires careful optimization of various parameters. In a research context, this involves systematically studying the effects of temperature, pressure, solvent, and catalyst loading to maximize yield and purity while ensuring safety. numberanalytics.com Reaction calorimetry is a vital tool in this phase, as it measures the energy released or absorbed during a reaction, providing critical data for safe scale-up. mt.com
Modern techniques such as flow chemistry offer significant advantages for process optimization. researchgate.net By conducting reactions in continuous-flow microreactors, researchers can achieve precise control over reaction time, temperature, and mixing, which is often difficult in traditional batch processes. This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents like HF. researchgate.netacs.org For the synthesis of this compound, a flow process could be designed where 1,1-dichlorobutane and HF are passed over a heated bed of a solid catalyst, allowing for continuous production and separation of the desired product.
Chemical Reactivity and Mechanistic Investigations of 1,1 Dichloro 1 Fluorobutane
Nucleophilic Substitution Reactions Involving Halogen Atoms
Nucleophilic substitution reactions involve the replacement of one of the halogen atoms in 1,1-dichloro-1-fluorobutane by a nucleophile, a species with a lone pair of electrons. quizlet.com These reactions are fundamental in organic synthesis, allowing for the introduction of a wide range of functional groups. libretexts.org The reactivity of the C-X bond (where X is a halogen) is a key determinant in these transformations.
Influence of Electronic and Steric Properties on Reaction Pathways
The pathway of nucleophilic substitution is significantly influenced by the electronic and steric properties of the this compound molecule.
Electronic Properties:
Polarity of the C-X Bond: The carbon-halogen bond is polarized due to the higher electronegativity of the halogens compared to carbon, resulting in a partial positive charge on the carbon atom. ksu.edu.sa This electrophilic carbon is susceptible to attack by nucleophiles. ksu.edu.sa The order of electronegativity is F > Cl > Br > I. Consequently, the C-F bond is the most polar, while the C-Cl bonds are also significantly polarized.
Bond Strength: The strength of the carbon-halogen bond plays a crucial role. The C-F bond is the strongest single bond in organic chemistry, making fluoroalkanes generally unreactive in nucleophilic substitution reactions because a large amount of energy is required to break this bond. quizlet.com The C-Cl bond is weaker than the C-F bond, making the chlorine atoms more likely to be substituted.
Steric Properties:
The presence of three bulky halogen atoms (two chlorine and one fluorine) and the butyl group around the central carbon atom creates steric hindrance. This crowding can impede the approach of a nucleophile, particularly for reactions that proceed through a concerted (SN2) mechanism which requires backside attack. chemguide.co.uk For tertiary halogenoalkanes, the reaction often proceeds through a two-step (SN1) mechanism involving the formation of a carbocation intermediate. ksu.edu.sachemguide.co.uk
| Reaction Type | Substrate | Conditions | Products |
| Nucleophilic Substitution | This compound | Heating with aqueous NaOH/KOH | Alcohols (via replacement of Cl with OH) |
Elimination Reactions Leading to Unsaturated Butyl Species
Elimination reactions of haloalkanes result in the formation of alkenes (compounds with carbon-carbon double bonds). These reactions typically occur in the presence of a strong base. libretexts.org
Conditions Favoring Alkene Formation
The formation of unsaturated butyl species from this compound is favored under specific conditions:
Strong Base: A strong base, such as potassium hydroxide (B78521) (KOH) dissolved in ethanol, is typically used to promote the elimination of a hydrogen halide (HCl or HF). libretexts.org
Heat: The reaction mixture is often heated to provide the necessary activation energy for the elimination process. chemguide.co.uk
Solvent: An alcoholic solvent is often used as it dissolves both the haloalkane and the base, facilitating the reaction. chemguide.co.uk
The elimination can proceed via different mechanisms, such as E1 or E2, depending on the substrate, base, and solvent. libretexts.org In the case of this compound, the elimination of HCl is more likely than the elimination of the much stronger H-F bond, leading to the formation of chloro-fluoro-butenes.
| Reactant | Reagent/Conditions | Major Product(s) |
| This compound | KOH in ethanol, heat | Chloro-fluoro-butenes |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of halogenated hydrocarbons can lead to a variety of products.
Oxidation: Oxidation of this compound can lead to the formation of more complex fluorinated compounds. For instance, under certain oxidative conditions, aldehydes can be oxidized to carboxylic acids. scribd.com
Reduction: The compound can be reduced, although specific reducing agents and conditions are required. 1,1-dichloro-1-fluoroethane (B156305) may be incompatible with strong oxidizing and reducing agents. noaa.gov
Theoretical Approaches to Reaction Mechanism Elucidation
Theoretical and computational methods are invaluable tools for understanding the intricate details of reaction mechanisms. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and determine the energies of transition states and intermediates. sumitomo-chem.co.jp
For fluorinated butanes, computational studies have been used to assess the activation of C-F bonds. researchgate.net These theoretical approaches can provide insights into:
Reaction Energetics: Calculating the energy changes that occur during a reaction helps to determine the feasibility and spontaneity of different pathways.
Transition State Structures: Identifying the geometry of the transition state provides a snapshot of the highest energy point along the reaction coordinate.
Kinetic Parameters: Theoretical models can be used to estimate reaction rates and understand how they are influenced by factors such as temperature and solvent.
Advanced Spectroscopic and Analytical Characterization of 1,1 Dichloro 1 Fluorobutane
Chromatographic Techniques for Compound Separation and Quantification
Gas chromatography (GC) is a primary technique for the analysis of volatile halogenated alkanes due to its high resolution and sensitivity. researchgate.net When coupled with mass spectrometry, it becomes a powerful tool for both separation and definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of 1,1-dichloro-1-fluorobutane. In a typical GC-MS analysis, the sample is vaporized and swept by a carrier gas through a chromatographic column, where it is separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The high-energy electron beam in an EI source causes the molecule to fragment in a reproducible pattern, which serves as a molecular fingerprint. nih.gov While the molecular ion peak ([M]⁺) for alkanes can be weak or absent, the fragmentation pattern provides crucial structural information. libretexts.org For this compound (molar mass: 145.0 g/mol ), the mass spectrum is characterized by fragments resulting from the cleavage of C-C and C-halogen bonds. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks separated by two mass units (m/z). docbrown.info
Key fragmentation pathways include the loss of a chlorine atom, the cleavage of the propyl group, and various rearrangements. Analysis of the closely related 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) shows characteristic quantification ions at m/z 83 (Cl⁻) and 101 (ClF⁻), suggesting similar fragments may be important for its butane (B89635) analogue. vulcanchem.com
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Structure | Comments |
| 110/112 | [M - Cl]⁺ | [C₄H₇FCl]⁺ | Loss of a chlorine atom. Isotopic peak pattern expected. |
| 109 | [M - HCl]⁺ | [C₄H₆FCl]⁺ | Loss of hydrogen chloride. |
| 101/103 | [CFCl₂]⁺ | [CFCl₂]⁺ | Alpha-cleavage; characteristic for the dichlorofluoromethyl group. Isotopic peak pattern expected. |
| 69 | [C₃H₄F]⁺ | [CH₂=CH-CHF]⁺ | Fragment from butyl chain. |
| 56 | [C₄H₈]⁺ | [CH₃CH₂CH=CH₂]⁺ | Loss of CFCl₂ radical; often a prominent peak for butyl compounds. |
| 43 | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | Propyl cation from cleavage of the C1-C2 bond. |
This table contains predicted data based on established fragmentation principles for haloalkanes.
The choice of GC column is critical for achieving efficient separation of halogenated compounds from potential isomers or impurities. For chlorofluoroalkanes, columns with a mid-polarity stationary phase are often employed. researchgate.net A widely used stationary phase is trifluoropropylmethyl polysiloxane, or variations thereof, which provides selectivity for halogenated species.
A DB-624 column, which has a (cyanopropylphenyl)methylpolysiloxane stationary phase, is suitable for the analysis of volatile halogenated compounds and has been successfully used for the analysis of related chlorofluoroalkanes. vulcanchem.com The polarity of this phase allows for effective separation based on the dipole moments of the analytes. The use of temperature programming, for instance, starting at a low temperature and gradually increasing, facilitates the elution of compounds across a range of boiling points. researchgate.net For complex mixtures, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution. soton.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map of this compound can be assembled.
The ¹H NMR spectrum of this compound (CH₃-CH₂-CH₂-CFCl₂) is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the butyl chain. The integration of these signals would yield a ratio of 3:2:2.
H-4 (CH₃): The terminal methyl protons are furthest from the electronegative halogens and would appear most upfield. This signal is expected to be a triplet due to coupling with the adjacent two H-3 protons.
H-3 (-CH₂-): The protons on the third carbon would appear as a multiplet, specifically a sextet (or a quartet of triplets), due to coupling with the three H-4 protons and the two H-2 protons.
H-2 (-CH₂-): These protons are closest to the highly substituted C-1 carbon. Their signal would be shifted downfield due to the inductive effect of the halogens. The signal is expected to be a complex multiplet, appearing as a triplet of doublets, due to coupling with the two H-3 protons (³JHH) and the single fluorine atom on C-1 (³JHF).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Signal (Protons) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 (3H) | ~0.9 - 1.1 | Triplet (t) | ³JHH ≈ 7-8 |
| H-3 (2H) | ~1.5 - 1.7 | Sextet or Multiplet (m) | ³JHH ≈ 7-8 |
| H-2 (2H) | ~2.1 - 2.4 | Triplet of Doublets (td) | ³JHH ≈ 7-8, ³JHF ≈ 10-15 |
This table contains predicted data based on typical chemical shifts and coupling constants for haloalkanes. docbrown.infolibretexts.org
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, one for each carbon atom. The chemical shifts are heavily influenced by the attached halogens.
C-1 (-CFCl₂): This carbon is directly bonded to three electronegative atoms (one fluorine and two chlorine). It will be the most deshielded carbon, appearing significantly downfield. The signal will be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is typically large.
C-2, C-3, C-4: These carbons will appear in the typical alkane region of the spectrum. C-2 will be the most downfield of the three due to its proximity to the halogenated carbon, followed by C-3 and then C-4, which is the most shielded. The signals for C-2 and C-3 may also exhibit smaller two-bond (²JCF) and three-bond (³JCF) coupling to the fluorine atom, respectively.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Signal (Carbon) | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (Hz) |
| C-4 (CH₃) | ~13 - 15 | Singlet or Doublet | ³JCF ≈ 0-5 |
| C-3 (CH₂) | ~20 - 25 | Singlet or Doublet | ²JCF ≈ 15-25 |
| C-2 (CH₂) | ~40 - 45 | Singlet or Doublet | ¹JCF ≈ 280-320 |
| C-1 (CFCl₂) | ~120 - 130 | Doublet (d) |
This table contains predicted data based on established principles of ¹³C NMR for halogenated compounds. researchgate.netchemguide.co.uk
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. It also has a very wide chemical shift range, which makes it highly sensitive to the local electronic environment. lcms.cz
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal will be split by the two adjacent protons on C-2. According to the n+1 rule, this coupling will result in a triplet. The magnitude of three-bond proton-fluorine coupling constants (³JHF) provides further structural confirmation.
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Signal (Fluorine) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| F-1 | -60 to -90 (relative to CFCl₃) | Triplet (t) | ³JHF ≈ 10-15 |
This table contains predicted data based on typical chemical shifts for fluoroalkanes.
Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Validation
Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound. It provides a unique "vibrational fingerprint" that allows for the unequivocal identification of the molecule and the validation of its functional groups. The interaction of infrared radiation with the molecule excites vibrational modes within its chemical bonds, such as stretching and bending. The resulting absorption spectrum is characteristic of the molecule's structure.
For this compound, the IR spectrum is defined by the vibrational frequencies of its constituent bonds, primarily C-H, C-C, C-Cl, and C-F. The alkyl backbone gives rise to characteristic C-H stretching and bending vibrations. The presence of both chlorine and fluorine atoms on the same carbon atom (a geminal dihalide structure) results in strong absorption bands in the fingerprint region of the spectrum, which are highly specific to this arrangement.
Detailed vibrational analysis, often supported by computational chemistry, is necessary to assign specific absorption bands to their corresponding vibrational modes. upsc.md Studies on related halogenated alkanes, such as various dichlorobutane isomers, show that conformational changes (e.g., trans vs. gauche conformers) can lead to distinct shifts in the vibrational spectra, providing deeper insight into the molecule's structural dynamics in different physical states. umich.edu The analysis of a closely related compound, 1,1-dichloro-1-fluoropropane, provides a reference for the expected spectral features. nist.gov
Table 1: Characteristic Infrared Absorption Frequencies for this compound This table is based on established frequency ranges for functional groups and data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Asymmetric Stretch | -CH₃ | ~2960 | Medium-Strong |
| C-H Symmetric Stretch | -CH₂- | ~2870 | Medium |
| C-H Scissoring | -CH₂- | ~1465 | Medium |
| C-F Stretch | R-CFCl₂ | ~1050 - 1150 | Strong |
| C-Cl Stretch | R-CFCl₂ | ~700 - 850 | Strong |
Method Development for Trace Analysis in Complex Matrices
The detection and quantification of this compound at trace levels in complex matrices, such as environmental water, soil, or biological tissues, require highly sensitive and selective analytical methods. Method development is critical to overcome challenges like matrix interference and the compound's volatile nature. Gas chromatography (GC) is the cornerstone technique for this purpose, often coupled with specialized detectors. cdc.gov
For halogenated compounds, an Electron Capture Detector (ECD) is frequently employed due to its high sensitivity to electronegative elements like chlorine and fluorine. However, for unambiguous identification, Mass Spectrometry (MS) is the preferred detector (GC-MS). GC-MS allows for the identification of the compound based on both its retention time and its unique mass spectrum. High-precision GC-MS has been successfully used to identify related fluorine-containing hydrocarbons in complex geological fluid inclusions. geoscienceworld.org
Method development involves several key steps:
Sample Preparation: To isolate and concentrate the analyte from the matrix, techniques such as static headspace analysis, purge-and-trap, or solid-phase microextraction (SPME) are utilized. These methods are effective for volatile organic compounds.
Chromatographic Separation: The choice of GC column is crucial for separating this compound from other volatile compounds in the sample. A mid-polarity column, such as one with a 35% diphenyl-65% dimethyl polysiloxane stationary phase, is often suitable for halogenated hydrocarbons. cdc.gov
Calibration and Quantification: The method is calibrated using certified reference standards to create a calibration curve (peak area vs. concentration). An internal standard, a non-interfering compound added to all samples and standards, is used to correct for variations in sample injection and instrument response.
International standards, such as those developed by ISO, provide frameworks for the determination of highly volatile halogenated hydrocarbons in various water samples, which can be adapted for this compound. iteh.ai
Table 2: Exemplar Parameters for GC-MS Method Development Based on standard methods for volatile halogenated hydrocarbons. cdc.govcdc.gov
| Parameter | Specification | Purpose |
| Sample Prep | Static Headspace | Extracts volatile analyte from a solid or liquid matrix into the vapor phase for injection. |
| GC Column | Capillary, 30 m x 0.53 mm ID, 3-µm film (e.g., Rtx®-35) | Separates the target analyte from other components based on boiling point and polarity. |
| Oven Program | 35°C (3 min), ramp 8°C/min to 190°C | Controls the elution of compounds through the column for optimal separation. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification through mass fragmentation patterns and sensitive quantification. |
| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific mass-to-charge (m/z) ions characteristic of the analyte. |
Quality Control and Reference Standard Utilization in Characterization
The accuracy and reliability of any analytical characterization of this compound depend heavily on robust quality control (QC) procedures and the proper use of reference standards. A reference standard is a highly purified and well-characterized sample of the compound that serves as a benchmark for identification and quantification.
The utilization of a reference standard is essential for:
Identity Confirmation: Comparing the retention time and mass spectrum (in GC-MS) or IR spectrum of an unknown sample to that of the reference standard provides definitive proof of identity.
Accurate Quantification: Reference standards of known concentration are used to prepare calibration curves, which are necessary to convert the instrumental signal from a sample into a concentration value.
The qualification of a reference standard is a rigorous process. Its purity must be determined using a high-precision technique like gas chromatography with a flame ionization detector (GC-FID), which has a uniform response factor for hydrocarbons. The identity is confirmed using spectroscopic methods like MS and Nuclear Magnetic Resonance (NMR). The synthesis and purification of halogenated hydrocarbons often result in byproducts, making this characterization step crucial. google.combeilstein-journals.org
Routine quality control in an analytical laboratory involves analyzing various QC samples alongside the test samples. These procedures are often mandated by regulatory guidelines, such as those from NIOSH or EPA. cdc.govepa.gov
Table 3: Key Quality Control Samples and Their Functions
| QC Sample Type | Composition | Purpose |
| Method Blank | A clean matrix (e.g., deionized water, pure solvent) processed exactly like a sample. | To assess for contamination introduced during the analytical process. |
| Calibration Standards | Reference standard diluted to several known concentrations in a clean solvent. | To establish the instrument's response curve for quantification. |
| Laboratory Control Sample (LCS) | A clean matrix spiked with a known amount of the reference standard. | To verify the accuracy of the analytical method. The result should be within a predefined acceptance range. |
| Matrix Spike (MS) | A sample from the batch being analyzed, spiked with a known amount of the reference standard. | To evaluate the effect of the sample matrix on the accuracy and recovery of the analyte. |
Computational Chemistry and Theoretical Studies on 1,1 Dichloro 1 Fluorobutane
Quantum Chemical Calculations for Electronic Structure and Energetics
Table 1: Representative Quantum Chemical Methods for Halogenated Alkane Analysis
| Computational Method | Basis Set | Properties Investigated |
| Density Functional Theory (DFT) | 6-311G(d,p) | Geometry optimization, electronic structure, vibrational frequencies |
| Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | More accurate energy calculations, intermolecular interactions |
| Coupled Cluster (CC) | cc-pVTZ | High-accuracy benchmark calculations for energetics |
Understanding the chemical reactivity of 1,1-dichloro-1-fluorobutane involves mapping out the energy profiles of its potential reaction pathways. This includes identifying the structures of transition states and calculating the activation energies for various transformations, such as nucleophilic substitution or elimination reactions.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into the preferred spatial arrangements of the butyl chain and the nature of its interactions with other molecules.
The conformational analysis of butane (B89635) and its halogenated derivatives is a classic example of applying both experimental and computational techniques. For this compound, rotations around the C-C bonds will give rise to various conformers, such as anti and gauche forms. The relative energies of these conformers determine their population at a given temperature. MD simulations, employing appropriate force fields, can map the potential energy surface associated with these rotations and identify the most stable conformations. Studies on dihalobutanes, for instance, have successfully used vibrational analysis and computational methods to assign spectral features to specific conformers.
Furthermore, MD simulations can shed light on the non-covalent interactions that govern the behavior of this compound in condensed phases. Halogen bonding, a directional interaction involving a halogen atom as an electrophilic region (the σ-hole), can be a significant factor in the condensed-phase structure and properties of halogenated compounds. MD simulations that explicitly account for such interactions can provide a more accurate picture of the liquid state of this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For halogenated hydrocarbons, QSPR models have been developed to predict properties such as boiling point, vapor pressure, and solubility.
The development of robust QSPR models relies on the calculation of molecular descriptors that encode structural, electronic, and topological information. For a diverse set of organic compounds, including halogenated ones, QSPR models have been successfully built to predict boiling points. These models often use a combination of descriptors, including those derived from quantum chemical calculations, to achieve high predictive accuracy.
Table 2: Examples of Molecular Descriptors Used in QSPR for Halogenated Compounds
| Descriptor Type | Example | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecular graph |
| Quantum-Chemical | HOMO/LUMO energies | Electronic reactivity and stability |
| Geometric | Molecular Surface Area | Shape and size of the molecule |
Predictive algorithms, often based on QSPR principles, can be used to forecast the chemical behavior and potential transformations of this compound. By training models on large datasets of known reactions and properties, it is possible to predict the outcomes of new chemical processes. These algorithms can help in identifying potential degradation pathways or in designing synthetic routes.
Application of Machine Learning in Chemical Prediction
Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reaction outcomes with high speed and accuracy. For halogenated compounds, ML models can be trained on existing experimental and computational data to make predictions for new, uncharacterized molecules like this compound.
ML approaches, such as graph neural networks, can learn representations of molecular structures directly from their connectivity, enabling the prediction of a wide range of properties. These models have shown promise in predicting the physicochemical properties of diverse sets of molecules. For instance, ML models have been developed to predict the properties of fuels, including halogenated hydrocarbons, based on their chemical structure. The application of ML to predict reaction outcomes and yields is also an active area of research, which could be applied to understand the reactivity of this compound.
Applications of 1,1 Dichloro 1 Fluorobutane in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Building Block in Fine Chemical Production
Precursors for Pharmaceutical and Agrochemical Intermediates
Following a thorough review of available scientific literature and chemical databases, no specific research or industrial applications have been identified for 1,1-dichloro-1-fluorobutane as a precursor for the synthesis of pharmaceutical or agrochemical intermediates. While other fluorinated butanes and related chloro-fluoro-alkanes are utilized in these fields, the specific role of the 1,1-dichloro-1-fluoro isomer of butane (B89635) is not documented in the reviewed sources. For instance, related compounds like 1-chloro-4-fluorobutane (B1596032) are noted for their use as intermediates in producing pharmaceuticals and other specialty chemicals. lookchem.com
Catalytic Roles in Organic Transformations
Participation in Polymerization Reactions
There is no available data to suggest that this compound actively participates as a monomer or co-monomer in polymerization reactions. Some related isomers, such as 1,3-dichloro-1-fluorobutane, have been mentioned in patent literature as a potential solvent component in fluorination processes, which can be related to polymer synthesis, but not as a reactive building block itself. researchgate.net General information on polymerization discusses the use of various monomers, but does not specifically list this compound. copoldb.jp
Utility in Alkylation Processes
No specific studies or patents were found that describe the use of this compound as an alkylating agent in organic transformations. While alkylation processes involving various fluorinated compounds are known, the utility of this specific molecule has not been documented in the accessible literature. google.com
Development of Advanced Fluorinated Materials
Contribution to Novel Polymer Architectures and Coatings
There is no documented evidence of this compound contributing to the development of novel polymer architectures or coatings. The closely related compound, 1,1-dichloro-1-fluoroethane (HCFC-141b), has been used as a raw material for coatings and as a blowing agent for polymer foams. epa.gov However, this application is specific to the ethane-based molecule and is not reported for this compound.
Environmental Transformation and Degradation Pathways of 1,1 Dichloro 1 Fluorobutane
Abiotic Degradation in Aquatic and Terrestrial Environments
The abiotic degradation of 1,1-dichloro-1-fluorobutane in water and soil is expected to be a slow process compared to its atmospheric degradation.
Hydrolysis is a potential degradation pathway for haloalkanes in aquatic environments. The rate of hydrolysis is dependent on the strength of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis. quizlet.com The carbon-fluorine bond is exceptionally strong, making fluoroalkanes generally unreactive towards hydrolysis. quizlet.com The carbon-chlorine bonds are more susceptible to cleavage.
For gem-dichloroalkanes (having two chlorine atoms on the same carbon), alkaline hydrolysis can yield aldehydes (alkanals). doubtnut.com In the case of this compound, hydrolysis would likely proceed through the substitution of the chlorine atoms.
A study on the related compound 1,1-dichloro-1-fluoroethane (B156305) estimated a very long half-life for hydrolysis at neutral pH, suggesting that this is not a significant environmental removal process. nih.gov
The rate of hydrolysis of haloalkanes is influenced by pH. Generally, hydrolysis is faster under alkaline conditions due to the increased concentration of the hydroxide (B78521) nucleophile (OH⁻). quizlet.com For 1,1-dichloro-1-fluoroethane, the estimated half-life for hydrolysis decreases by an order of magnitude as the pH increases from 7 to 8, although it remains a very slow process. nih.gov
Biotic Degradation Pathways in Environmental Systems
The biodegradation of halogenated hydrocarbons by microorganisms is a recognized environmental process. nih.gov Several bacterial strains have been identified that can utilize haloalkanes as a source of carbon and energy. uni-konstanz.de
The initial step in the aerobic biodegradation of haloalkanes is often a hydrolytic dehalogenation, where a dehalogenase enzyme replaces the halogen atom with a hydroxyl group, forming an alcohol. uni-konstanz.de This process has been observed for a range of 1-haloalkanes. uni-konstanz.de
For this compound, it is plausible that microorganisms could initially attack the carbon-chlorine bonds. The resulting fluorinated alcohol could then potentially be further metabolized. However, the presence of the highly stable carbon-fluorine bond may hinder complete mineralization.
Studies on the aerobic biodegradation of 1,1-dichloro-1-fluoroethane showed only a small degree of degradation over a 28-day period, indicating that it is not readily biodegradable. nih.gov It is likely that this compound would exhibit similar resistance to rapid biodegradation. Under anaerobic conditions, reductive dehalogenation can be a significant pathway for some chlorinated alkanes. acs.org
Table 2: Summary of Potential Degradation Pathways for this compound
| Environment | Degradation Pathway | Primary Reactant/Process | Significance |
| Atmosphere | Reaction with Radicals | •OH (Hydroxyl) Radicals | Major |
| Direct Photolysis | UV Radiation | Minor in Troposphere, Significant in Stratosphere | |
| Aquatic/Terrestrial | Hydrolysis | Water (pH-dependent) | Minor |
| Biodegradation | Dehalogenase Enzymes | Minor/Slow |
Microbial Transformation and Metabolism
No studies detailing the microbial transformation, biodegradation, or metabolism of this compound were identified. Research on the enzymatic pathways, microbial species capable of its degradation, and the resulting metabolites is not available in the public domain. Therefore, no data table on microbial transformation products can be generated.
Environmental Distribution and Partitioning Behavior
Information regarding the environmental distribution and key partitioning coefficients for this compound is not available.
Air-Water-Soil Compartmentalization
Specific experimental or estimated values for key environmental partitioning coefficients, such as the Henry's Law Constant (H) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), for this compound could not be found. These values are essential for modeling the compound's distribution between the atmosphere, water, and soil. Without this data, a quantitative description of its compartmentalization and a corresponding data table are not possible.
Future Directions and Emerging Research Avenues for 1,1 Dichloro 1 Fluorobutane
Advancements in Sustainable Synthesis Methodologies
The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign synthetic routes for halogenated compounds. ijsetpub.com Future research into the synthesis of 1,1-dichloro-1-fluorobutane is anticipated to focus on methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Photocatalysis and Flow Chemistry: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds under mild conditions. mdpi.com Future methodologies for the synthesis of this compound could involve the photocatalytic dichlorofluorination of a suitable butane (B89635) precursor. The use of continuous flow reactors in conjunction with photocatalysis can offer precise control over reaction parameters, enhanced safety, and scalability. rsc.orgscispace.com This approach could enable the efficient and controlled introduction of the dichloro-fluoro-methyl group.
Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled selectivity and sustainability. nih.gov Flavin-dependent halogenases, for instance, are capable of site-selective halogenation of organic molecules. researchgate.net While challenges remain in engineering enzymes for non-natural substrates and reactions, future research could lead to the development of biocatalysts capable of the selective halogenation of butane derivatives to produce this compound or its precursors. This would represent a significant advancement in the green synthesis of such compounds.
Direct C-H Functionalization: A highly attractive and atom-economical approach would be the direct, selective C-H dichlorofluorination of n-butane. While currently a formidable challenge, advances in catalyst design, including transition metal and enzymatic systems, may one day enable this transformation, completely bypassing the need for pre-functionalized starting materials.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Foreseen Challenges |
|---|---|---|
| Photocatalysis in Flow | Mild reaction conditions, high selectivity, enhanced safety, scalability. rsc.orgscispace.com | Development of suitable photocatalysts and precursors. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally benign. nih.gov | Enzyme engineering for non-natural substrates and reactions. researchgate.net |
| Direct C-H Functionalization | High atom economy, use of simple starting materials. | Achieving high selectivity and overcoming the inertness of C-H bonds. |
Discovery of Unprecedented Chemical Reactivity
The unique arrangement of two chlorine atoms and one fluorine atom on a single carbon in this compound suggests a rich and underexplored reactivity profile. Future research is expected to uncover novel transformations stemming from the interplay of these halogens.
Selective Dehalogenation: The differential reactivity of the C-Cl and C-F bonds offers opportunities for selective dehalogenation reactions. wikipedia.org It is conceivable that conditions could be developed for the selective removal of one or both chlorine atoms, leading to the formation of monofluorinated or difluorinated butanes, which are valuable building blocks in their own right. Such transformations could be achieved using a variety of reducing agents or catalytic systems.
Nucleophilic and Electrophilic Transformations: The electron-withdrawing nature of the three halogen atoms renders the alpha-carbon electrophilic and the adjacent hydrogens more acidic. This could be exploited in a range of nucleophilic substitution and elimination reactions. Conversely, the lone pairs on the halogen atoms could allow the molecule to act as a Lewis base in the presence of strong Lewis acids, potentially leading to unexpected rearrangements or fragmentations, similar to those observed in related polyhalogenated compounds. beilstein-journals.orgd-nb.info
Formation of Reactive Intermediates: Under specific conditions, such as treatment with strong bases or organometallic reagents, this compound could serve as a precursor to highly reactive intermediates like carbenes or carbanions. These intermediates could then be trapped with various electrophiles or undergo cycloaddition reactions to generate complex molecular architectures.
Table 2: Potential Reactivity Pathways for this compound
| Reaction Type | Potential Products | Research Focus |
|---|---|---|
| Selective Dehalogenation | Monofluorobutanes, difluorobutanes | Development of selective reagents and catalysts. |
| Nucleophilic Substitution | Functionalized fluorobutanes | Exploration of a wide range of nucleophiles. |
| Elimination Reactions | Halogenated butenes | Study of base- and catalyst-mediated eliminations. |
| Generation of Reactive Intermediates | Carbenes, carbanions | Trapping with electrophiles and participation in cycloadditions. |
Integration of Multi-Scale Computational Approaches
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's properties and reactivity. Multi-scale modeling approaches, from quantum mechanics to molecular dynamics, can provide deep insights that guide experimental efforts. nsf.gov
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical and toxicological properties of this compound and related compounds. researchgate.net Such models can aid in the early-stage assessment of its potential applications and environmental impact. Furthermore, computational methods can be employed to predict spectroscopic signatures (NMR, IR, etc.), aiding in its characterization.
In Silico Catalyst Design: Computational screening and design of catalysts for the sustainable synthesis of this compound can significantly reduce the experimental workload. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and identify key catalyst descriptors that correlate with high activity and selectivity.
Reaction Mechanism Elucidation: Multi-scale modeling can be used to unravel the complex reaction pathways that this compound may undergo. princeton.edu By simulating reaction dynamics and calculating transition state energies, researchers can gain a fundamental understanding of its reactivity and predict the formation of novel products.
Table 3: Application of Computational Approaches to this compound Research
| Computational Method | Application | Expected Outcome |
|---|---|---|
| QSAR | Prediction of physicochemical and toxicological properties. researchgate.net | Early assessment of potential applications and hazards. |
| DFT | In silico catalyst design and mechanistic studies. mdpi.com | Accelerated development of synthetic routes and understanding of reactivity. |
| Molecular Dynamics | Simulation of behavior in different environments (e.g., solvents). | Insights into intermolecular interactions and transport properties. |
Innovative Applications in Niche and High-Value Chemical Sectors
The unique structural and electronic properties imparted by the gem-dichloro-fluoro motif suggest that this compound could serve as a valuable building block in the synthesis of high-value chemicals. frontierspecialtychemicals.com
Pharmaceuticals and Agrochemicals: The introduction of fluorine and chlorine atoms into organic molecules can significantly modulate their biological activity. nih.gov this compound could be a precursor to novel pharmacophores or agrochemically active ingredients. Its functionalization could lead to the synthesis of libraries of compounds for biological screening.
Functional Materials: The polarity and potential for intermolecular interactions of this compound could make it or its derivatives interesting components in the development of functional materials, such as liquid crystals, polymers with specific properties, or as additives in electrolyte formulations for batteries.
Specialty Solvents and Reagents: Halogenated hydrocarbons have a long history of use as specialty solvents. wikipedia.org The specific properties of this compound might make it a useful solvent for specific applications where its unique polarity and non-flammability are advantageous. Furthermore, its unique reactivity could be harnessed to develop it into a specialized reagent for introducing the dichloro-fluoro-methyl group into other molecules.
Table 4: Potential High-Value Applications for this compound
| Sector | Potential Application | Rationale |
|---|---|---|
| Pharmaceuticals | Synthesis of novel bioactive molecules. | Halogenation is a common strategy in drug design to enhance efficacy. nih.gov |
| Agrochemicals | Development of new pesticides and herbicides. | The presence of halogens can confer pesticidal properties. |
| Materials Science | Component in functional materials (e.g., polymers, liquid crystals). | The unique polarity and structure could impart desirable material properties. |
| Specialty Chemicals | Niche solvent or synthetic reagent. | Specific physicochemical properties and untapped reactivity. |
Q & A
Q. What are the recommended analytical techniques for characterizing 1,1-Dichloro-1-fluorobutane, and what methodological considerations are critical for accuracy?
To characterize this compound, employ gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification, ensuring a capillary column (e.g., DB-5MS) optimized for halogenated compounds. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with deuterated chloroform (CDCl₃) as the solvent. Infrared (IR) spectroscopy can validate functional groups (C-Cl, C-F stretches). Calibrate instruments using certified reference standards (e.g., 1-Chloro-1,1-difluoroethane, as in ) to minimize systematic errors .
Q. What laboratory safety protocols are critical when handling this compound?
Follow OSHA HazCom 2012 standards:
- Ventilation : Use fume hoods to avoid inhalation (flammable vapor risk; flash point ~-7°C) .
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Inflammable cabinets, away from ignition sources, at ≤25°C .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with alkaline solutions (e.g., sodium bicarbonate) .
Q. How can researchers design a synthesis pathway for this compound, and what are common pitfalls?
A plausible route involves halogen exchange:
Substrate : Start with 1-fluorobutane.
Chlorination : React with chlorine gas (Cl₂) under UV light, controlling stoichiometry to avoid over-chlorination.
Purification : Fractional distillation to isolate the target compound (bp ~85–90°C).
Pitfalls : Competing side reactions (e.g., dichlorination at other positions) and thermal decomposition. Monitor reaction kinetics via inline FTIR to detect intermediates .
Advanced Research Questions
Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?
Use quantum mechanical calculations (DFT) to estimate bond dissociation energies and predict hydrolysis rates. Molecular dynamics simulations can model interactions with soil matrices. Validate predictions with experimental data from aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines). ’s methods for similar halogenated alkanes (e.g., 1-Chloro-1,1-difluoroethane) provide a framework .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?
- Calibration : Cross-validate instruments using NIST-traceable standards.
- Data Normalization : Account for temperature/pressure variations using the Antoine equation for vapor pressure.
- Meta-Analysis : Compare datasets across studies (e.g., LGC Quality’s protocols in ) to identify systematic biases .
Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing fluorine atom reduces electron density at the C1 center, enhancing susceptibility to SN2 reactions. Steric hindrance from the butyl chain may slow kinetics compared to shorter-chain analogs. Experimental validation:
- Kinetic Studies : Vary nucleophile concentration (e.g., NaOH) and monitor via GC.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Parameters | Reference Standard |
|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 40°C (hold 2 min) → 250°C (10°C/min) | 1-Chloro-1,1-difluoroethane () |
| ¹⁹F NMR | Solvent: CDCl₃; Frequency: 470 MHz | Fluorobenzene (external standard) |
Q. Table 2. Safety Data Comparison
| Property | This compound (Inferred) | 1-Chlorobutane () |
|---|---|---|
| Flash Point | ~-7°C | -9°C |
| PPE Requirements | Gloves, goggles, ventilation | Gloves, goggles, ventilation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
